2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid

Description

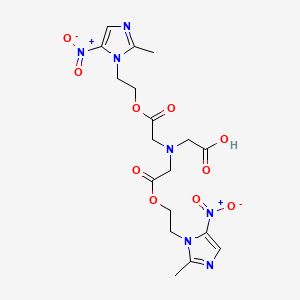

This compound (CAS: 298688-51-4) is a nitroimidazole derivative featuring a glycine backbone conjugated with two 2-methyl-5-nitroimidazole moieties via ester and ether linkages. Its molecular formula is C₁₈H₂₃N₇O₁₀, with a molecular weight of 497.42 g/mol .

Properties

IUPAC Name |

2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O10/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33/h7-8H,3-6,9-11H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSWJRUMDBPELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)CN(CC(=O)O)CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432743 | |

| Record name | 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298688-51-4 | |

| Record name | Glycididazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298688514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2PT4D6Q3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Table 1: Routes to 2-Methyl-5-nitro-1H-imidazol-1-yl Intermediates

Notes :

- Nitration requires careful temperature control to avoid over-nitration.

- Tosylation (e.g., using TsCl) enhances regioselectivity for nitration at the 5-position.

Ethoxylation and Glycolic Acid Linker Formation

The ethoxy and glycolic acid moieties are introduced through alkylation or esterification:

Table 2: Ethoxy Group Incorporation Methods

| Approach | Reagents/Conditions | Intermediate Formed |

|---|---|---|

| Alkylation with ethyl bromide | NaH, DMF, 60°C | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy fragment |

| Mesylation followed by substitution | MsCl, then NaOEt | Ethoxy-protected intermediate |

Key Step :

- Tosylation/Mesylation : Protects the imidazole nitrogen for regioselective alkylation.

- Substitution : Ethanol or ethyl halides react with the activated intermediate under basic conditions.

Glycolic Acid Linker Synthesis

The 2-oxoethyl (glycolic acid) moiety is typically introduced via:

Table 3: Glycolic Acid Derivative Preparation

| Method | Reagents/Conditions | Product |

|---|---|---|

| Oxidation of ethylene glycol | CrO₃/H₂SO₄, 25°C | Glycolic acid (unstable, requires protection) |

| Esterification | ClCH₂COOH + SOCl₂ → ethyl glycolate | Ethyl glycolate (stable intermediate) |

Protection Strategies :

- Boc protection : (Boc)₂O, DMAP, CH₂Cl₂ (yield: 80–90%).

- Trityl protection : Trityl chloride, pyridine (yield: 75–85%).

Coupling to Glycine

The final step involves coupling the glycolic acid-ethoxy-imidazole derivatives to glycine:

Table 4: Coupling Reagents and Conditions

| Reagent System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 25°C | 60–70 | |

| HATU/DIPEA | DCM | 0–25°C | 70–80 | |

| DCC/NHS | THF | 0°C | 50–60 |

Mechanistic Insight :

- Carbodiimide-mediated activation : Forms an active O-acylisourea intermediate for nucleophilic attack by glycine’s amino group.

- Solvent choice : DMF or DCM enhances solubility of intermediates.

Purification and Characterization

Challenges and Optimization

- Low solubility : Use DMSO or TFA salts for bioassays.

- Stereochemical control : Chiral intermediates require enantioselective synthesis (e.g., chiral catalysts).

- Scale-up : Microreactor systems improve yield consistency.

Summary of Critical Steps

- Nitroimidazole synthesis : Tosylation → nitration → deprotection.

- Ethoxy-glycolic acid linker : Alkylation → esterification → protection.

- Glycine coupling : Carbodiimide-mediated activation.

- Purification : HPLC/TLC for high purity.

Chemical Reactions Analysis

Types of Reactions: Glycididazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a radiosensitizer.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products that contribute to the overall effectiveness of glycididazole as a radiosensitizer .

Scientific Research Applications

Glycididazole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of radiosensitization and the effects of radiation on cancer cells. In biology, it helps in understanding the cellular processes involved in DNA damage and repair. In medicine, glycididazole is used as a radiosensitizer to enhance the effectiveness of radiotherapy in treating various cancers, including nasopharyngeal carcinoma and laryngeal cancer . In industry, it is used in the production of pharmaceuticals and other chemical compounds .

Mechanism of Action

Glycididazole enhances the radiosensitivity of cancer cells through the downregulation of the ATM signaling pathway. This pathway is crucial for the repair of DNA double-strand breaks, which are one of the most deleterious types of damage caused by irradiation. By downregulating the ATM pathway, glycididazole increases DNA damage and enhances cell apoptosis, making cancer cells more susceptible to radiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 2-{[2-(5-Methyl-2-Nitro-1H-Imidazol-1-yl)Ethoxy]Carbonyl}Benzoic Acid (Derivative F)

- Structure : Replaces the glycine core with a benzoic acid moiety.

- Key Differences :

(b) 4-[2-(2-Methyl-5-Nitro-1H-Imidazol-1-yl)Ethoxy]-4-Oxobutanoic Acid (Metronidazole Monosuccinate)

- Structure : Contains a succinic acid linker instead of glycine.

- Key Differences :

(c) 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoic Acid

Key Challenges and Opportunities

- Target Compound: Challenges: Low solubility limits in vivo applications; requires formulation optimization (e.g., salt forms or nanoencapsulation) . Opportunities: Potential as a dual-functional agent (e.g., antimicrobial + imaging probe) due to nitroimidazole’s redox-active nitro group .

Derivative F :

- Challenges : Synthetic complexity and moderate yields hinder scalability.

Biological Activity

The compound 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid , with the CAS number 298688-51-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₈H₂₃N₇O₁₀

- Molecular Weight : 497.42 g/mol

- CAS Number : 298688-51-4

The compound features a nitroimidazole moiety, which is often associated with various biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Nitroimidazoles, including derivatives of metronidazole, have been extensively studied for their antimicrobial properties. The 2-methyl-5-nitro-1H-imidazole component is crucial for its efficacy against anaerobic bacteria and protozoa. Studies have shown that compounds containing this structure can inhibit the growth of pathogens such as Clostridium difficile and Giardia lamblia .

Anticancer Activity

Research indicates that compounds with nitroimidazole structures can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. For instance, derivatives similar to our compound have been shown to exert cytotoxic effects on various cancer cell lines by triggering cell cycle arrest and promoting apoptosis .

The biological activity of This compound may involve several mechanisms:

- Inhibition of DNA Synthesis : Nitroimidazoles are known to interfere with DNA replication in anaerobic organisms.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.

- Reactive Oxygen Species Generation : The nitro group can facilitate electron transfer processes leading to ROS production, which can damage cellular components.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitroimidazole derivatives, including those similar to our compound. Results indicated that compounds with higher lipophilicity showed enhanced penetration into bacterial membranes, leading to increased antibacterial activity against Escherichia coli and Staphylococcus aureus .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that a related nitroimidazole derivative significantly reduced viability in breast cancer cell lines (MCF-7). The compound induced G2/M phase arrest and increased the expression of pro-apoptotic factors such as Bax while decreasing anti-apoptotic Bcl-2 levels .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What validated synthetic methodologies exist for preparing 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid, and how are intermediates characterized?

- Answer : The compound can be synthesized via multi-step nucleophilic substitutions and coupling reactions. Key steps include:

- Alkylation of 2-methyl-5-nitroimidazole with bromoethyl acetate derivatives to introduce ethoxy-oxoethyl groups .

- Formation of the bis(amino)acetic acid backbone using tert-butoxycarbonyl (Boc)-protected intermediates, followed by deprotection .

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and characterization using NMR (δ 1.2–1.5 ppm for Boc groups, δ 7.8–8.2 ppm for nitroimidazole protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

- Answer :

- NMR Spectroscopy : and NMR to confirm substituent integration and electronic environments (e.g., nitro group deshielding effects) .

- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular weight within ±2 ppm error .

- X-ray Crystallography : For resolving ambiguous stereochemistry or crystallinity, though limited by the compound’s solubility .

Q. How can researchers ensure stability during storage and handling?

- Answer :

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ester/amide bonds.

- Avoid prolonged exposure to light due to nitro group photodegradation risks .

- Monitor purity via HPLC (C18 column, UV detection at 254 nm) before critical experiments .

Advanced Research Questions

Q. What strategies address contradictory data in reaction yields or spectroscopic results during synthesis?

- Answer : Contradictions often arise from:

- Side reactions : Nitro group reduction under acidic conditions. Mitigate by optimizing pH (neutral to mildly basic) and reaction temperature (20–40°C) .

- Solvent effects : Polar aprotic solvents (DMF, MeCN) improve imidazole reactivity but may promote ester hydrolysis. Use anhydrous conditions with molecular sieves .

- Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare synthetic batches .

Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated?

- Answer : Follow methodologies from long-term environmental studies:

- Degradation pathways : Use LC-MS/MS to identify hydrolysis/byproducts in simulated aquatic systems (pH 4–9, 25–50°C) .

- Bioaccumulation : Assess logP (predicted ~1.5–2.0) and perform bioassays with Daphnia magna or algae to determine EC₅₀ values .

- Soil adsorption : Batch experiments with varying organic matter content to measure K₀c coefficients .

Q. What experimental designs are suitable for studying its biological activity (e.g., enzyme inhibition)?

- Answer :

- In vitro assays : Use split-split plot designs to test dose-response relationships (e.g., arginase I inhibition) with controls for nitroimidazole redox activity .

- Mechanistic studies : Employ stopped-flow kinetics or ITC (isothermal titration calorimetry) to quantify binding thermodynamics .

- Data normalization : Correct for background interference (e.g., nitro group absorbance in UV/Vis assays) .

Q. How can computational modeling predict its interaction with biomolecular targets?

- Answer :

- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., human arginase I, PDB: 3KV4) .

- MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (100 ns trajectories, AMBER force field) .

- ADMET prediction : Calculate physicochemical properties (e.g., BBB permeability, CYP450 inhibition) using SwissADME .

Methodological Notes

- Synthesis Optimization : Prioritize Boc-protected intermediates to enhance solubility and reduce side reactions .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, drying time) to minimize batch-to-batch variability .

- Safety Protocols : Refer to SDS guidelines for nitroimidazoles (e.g., wear nitrile gloves, avoid inhalation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.